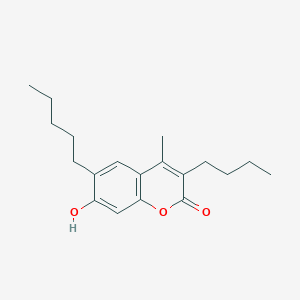
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
111052-71-2 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3 |
Clé InChI |
ZBIHOLUXWKOYOA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
SMILES canonique |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Autres numéros CAS |
111052-71-2 |
Synonymes |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)


![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)




